molecular formula C8H9ClO B106637 4-(Chloromethyl)benzyl alcohol CAS No. 16473-35-1

4-(Chloromethyl)benzyl alcohol

Cat. No.: B106637
CAS No.: 16473-35-1
M. Wt: 156.61 g/mol
InChI Key: OGALXJIOJZXBBP-UHFFFAOYSA-N
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Description

4-(Chloromethyl)benzyl alcohol is an organic compound with the molecular formula C8H9ClO. It is a derivative of benzyl alcohol where a chlorine atom is substituted at the para position of the benzyl group. This compound is known for its versatility in various chemical reactions and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Chloromethyl)benzyl alcohol can be synthesized from 4-(chloromethyl)benzoyl chloride. The reaction involves the reduction of 4-(chloromethyl)benzoyl chloride using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the chloromethylation of toluene followed by oxidation. The chloromethylation is typically carried out using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride (ZnCl2). The resulting 4-(chloromethyl)toluene is then oxidized to form this compound .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst

    Substitution: Hydroxide ions (OH-)

Major Products Formed:

  • 4-(Chloromethyl)benzaldehyde
  • 4-(Chloromethyl)benzoic acid
  • 4-(Hydroxymethyl)benzyl alcohol

Comparison with Similar Compounds

  • 4-Chlorobenzyl alcohol
  • 4-(Chloromethyl)benzoic acid
  • 4-(Chloromethyl)benzoyl chloride
  • 4-Hydroxyphenethyl bromide
  • 2-(Bromomethyl)benzyl alcohol

Comparison: 4-(Chloromethyl)benzyl alcohol is unique due to its specific substitution pattern and reactivity. Compared to 4-Chlorobenzyl alcohol, it has an additional hydroxymethyl group, which enhances its versatility in chemical reactions. Its ability to undergo various transformations makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

[4-(chloromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGALXJIOJZXBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408409
Record name 4-(Chloromethyl)benzyl alcohol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16473-35-1
Record name 4-(Chloromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloromethyl benzyl alcohol
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Synthesis routes and methods I

Procedure details

4-Chloromethylbenzoic acid (20 mmol) was dissolved in 20 ml THF, then 30 ml borane/THF were added. The mixture was stirred for 16 hrs at room temperature, and then quenched with excess methanol. Evaporation yielded about 2.5 g 4-chloromethylbenzyl alcohol 36.
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1,4-benzenedimethanol (13.8 g, 0.10 mole) was dispersed in chloroform (100 mL) in a 500 mL three-neck round bottom flask equipped with a magnetic stirring bar, an addition funnel, a nitrogen inlet and a gas scrubber. The mixture was cooled to 0° C. in an ice bath. Thionyl chloride (13.1 g, 0.11 mole) dissolved in chloroform (10 mL) was added dropwise over ten minutes with rapid stirring to the cooled mixture. As the addition proceeded, the mixture largely cleared. During the addition step, and for one hour thereafter, the reaction flask was swept with nitrogen which was then passed through the scrubber before venting to the atmosphere. The nitrogen was turned off and the scrubber disconnected. The mixture was allowed to come to room temperature and stirring was continued for 20 hours. Sufficient sodium bicarbonate was added to neutralize any residual hydrogen chloride. The mixture was filtered through a coarse glass frit and the solvent removed under reduced pressure at 35° C. A sample of the residue was chromatographed on silica gel (200 g) with an ethyl acetate:hexane (2:3) solvent. p-Hydroxymethyl- benzyl chloride was obtained in 75% yield (11.64 g). The product had a melting point of 58°-60° C. NMR spectral data were as follows: 1H NMR (CDCl3, 300 MHz): δ 7.3 (m, 4H), 4.70 (s, 2H), 4.59 (s, 2H), 1.67 (s, 1H); 13C NMR (CDCl3, 75 MHz, ppm) 141.372, 135.995, 128.876, 127.366, 64.927, 46.121.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Chloromethyl)benzyl alcohol
Reactant of Route 2
4-(Chloromethyl)benzyl alcohol
Reactant of Route 3
4-(Chloromethyl)benzyl alcohol
Reactant of Route 4
4-(Chloromethyl)benzyl alcohol
Reactant of Route 5
4-(Chloromethyl)benzyl alcohol
Reactant of Route 6
4-(Chloromethyl)benzyl alcohol
Customer
Q & A

Q1: What role does 4-(chloromethyl)benzyl alcohol play in synthesizing macromolecules?

A1: this compound acts as an initiator for Atom Transfer Radical Polymerization (ATRP) [, ]. The chlorine atom in the chloromethyl group participates in the reversible activation/deactivation cycle characteristic of ATRP, enabling controlled polymerization of monomers like styrene. This allows for the synthesis of well-defined polymers with targeted molecular weights and narrow molecular weight distributions. In the provided research, this compound was utilized to generate linear polystyrene supports for the subsequent synthesis of aliphatic ester dendrimers [] and hydroxylated polybenzimidazole [].

Q2: How does the structure of this compound contribute to its functionality in material synthesis?

A2: The structure of this compound offers a unique combination of functionalities. The chloromethyl group facilitates ATRP, leading to controlled polymer chain growth [, ]. Simultaneously, the benzyl alcohol moiety allows for further chemical modification. For instance, the hydroxyl group can undergo esterification reactions [] or react with diisocyanate cross-linking agents [], enabling the construction of complex architectures like dendritic hybrids and cross-linked polymer membranes.

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